6-chloro-N-heptyl-2-methylpyrimidin-4-amine
Overview
Description
6-chloro-N-heptyl-2-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C12H20ClN3 and its molecular weight is 241.76 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biomonitoring and Exposure Assessment
6-chloro-N-heptyl-2-methylpyrimidin-4-amine is studied for its role in the biomonitoring of exposure to certain chemicals. Studies have explored the presence of carcinogenic heterocyclic amines in urine, suggesting continuous human exposure to these compounds in food, and the potential use of urinary metabolites for exposure assessment. Research indicates that humans are continually exposed to carcinogenic heterocyclic amines in food, and these compounds may not be formed endogenously. The detection of these amines in urine samples of healthy individuals consuming ordinary diets emphasizes the relevance of this chemical in monitoring human exposure to potential carcinogens, as seen in studies by Ushiyama et al. (1991) and Wakabayashi et al. (1993) (Ushiyama et al., 1991) (Wakabayashi et al., 1993).
Carcinogenic Potential and DNA Adduct Formation
Research on this compound often involves its association with the formation of DNA adducts and its carcinogenic potential. Studies have reported on the DNA adduct levels formed in humans and rodents at low doses of related heterocyclic amines. For instance, Turteltaub et al. (1999) explored the formation of protein and DNA adducts by low doses of heterocyclic amines in rodents and humans, highlighting the differences in metabolite profiles between these species and suggesting that rodent models may not accurately represent the human response to these amine exposures (Turteltaub et al., 1999).
Detoxification and Genetic Factors
Studies have also investigated the detoxification pathways and genetic factors influencing the metabolism of this compound. Coles et al. (2001) examined the role of human glutathione S-transferases in the detoxification of the food-derived carcinogen metabolite N-acetoxy-PhIP and the effect of a polymorphism in hGSTA1 on colorectal cancer risk. Their findings highlight the significance of genetic variations in the detoxification process of carcinogenic heterocyclic amines (Coles et al., 2001).
Properties
IUPAC Name |
6-chloro-N-heptyl-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN3/c1-3-4-5-6-7-8-14-12-9-11(13)15-10(2)16-12/h9H,3-8H2,1-2H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPSOICHFVJTRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC1=CC(=NC(=N1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.